![molecular formula C25H17ClFN3O2 B2404045 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one CAS No. 1326859-81-7](/img/structure/B2404045.png)
4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might be involved in nucleophilic substitution reactions, while the isoquinoline ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and isoquinoline rings might influence its solubility, melting point, and other physical properties .Scientific Research Applications
- X-Gal (5-Bromo-4-Chloro-3-Indolyl β-D-Galactopyranoside) : X-Gal is a widely used chromogenic substrate for β-galactosidase. It yields a dark blue precipitate at the site of enzymatic activity. Researchers utilize X-Gal to detect lacZ gene expression in cells and tissues. Unlike β-glucuronidase, β-galactosidase can be fixed in cells and tissues with glutaraldehyde without loss of activity, allowing high-resolution visualization using X-Gal .
- 4-Chloro-3-formylcoumarin : This compound serves as a multifaceted building block in synthetic chemistry. Researchers have explored its applicability in developing 3,4-substituted coumarins and fused coumarin derivatives. Various reaction protocols, including classical, microwave-mediated, organo-catalyzed, and transition metal-catalyzed reactions, have been employed to synthesize diverse coumarin structures .
- 4’-Chloro-3’-fluoroacetophenone : This halogenated benzene derivative finds use in organic synthesis. Researchers incorporate it as a building block for creating more complex molecules or modifying existing ones .
Molecular Imaging and Cellular Visualization
Synthetic Chemistry and Coumarin Derivatives
Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2/c1-14-7-9-17(11-15(14)2)30-13-20(18-5-3-4-6-19(18)25(30)31)24-28-23(29-32-24)16-8-10-21(26)22(27)12-16/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBGDZGZBTCGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one |
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